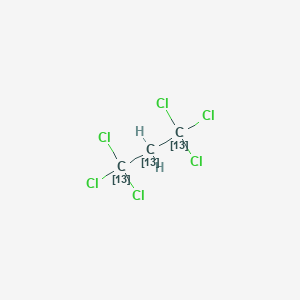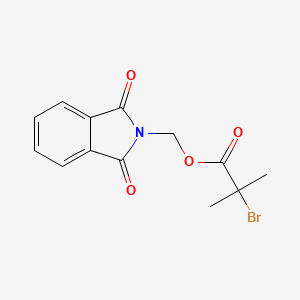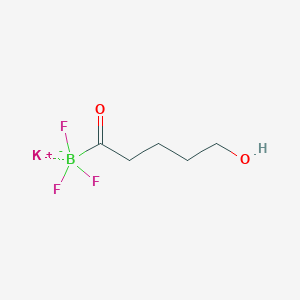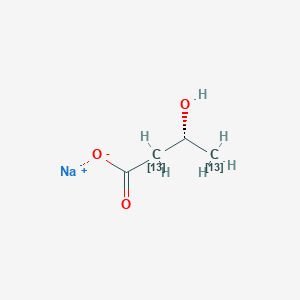
1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane is a chlorinated hydrocarbon with the molecular formula C3Cl6. This compound is characterized by the substitution of all hydrogen atoms on the terminal carbons of propane with chlorine atoms. The isotopic labeling with carbon-13 (^13C) makes it particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane typically involves the chlorination of propane derivatives. One common method is the reaction of 1,1,3,3-tetrachloropropane or 1,1,1,3-tetrachloropropane with chlorine gas at elevated temperatures (80-100°C). This process proceeds through the intermediate formation of 1,1,1,3,3-pentachloropropane . Industrial production can also involve the reaction of carbon tetrachloride (CCl4) with 1,1-dichloroethene (Cl2C=CH2) in the presence of a copper-based catalyst at temperatures ranging from 80-150°C .
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids. Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4).
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chlorinated compounds and as a reference standard in analytical chemistry.
Biology: Employed in studies involving the metabolism and environmental impact of chlorinated hydrocarbons.
Medicine: Investigated for its potential effects on biological systems and its use in developing pharmaceuticals.
Industry: Utilized in the production of refrigerants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to potential toxic effects. The pathways involved include oxidative stress and disruption of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane can be compared with other similar chlorinated compounds:
1,1,1,3,3,3-Hexachloropropane: Similar in structure but without isotopic labeling.
1,1,1,3,3,3-Hexafluoropropane: Contains fluorine atoms instead of chlorine, leading to different chemical properties.
1,1,2,2,3,3-Hexachloropropane: Differently substituted chlorinated propane with distinct reactivity.
These comparisons highlight the unique properties of this compound, particularly its use in isotopic labeling studies.
Eigenschaften
CAS-Nummer |
1173023-67-0 |
|---|---|
Molekularformel |
C3H2Cl6 |
Molekulargewicht |
253.7 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H2Cl6/c4-2(5,6)1-3(7,8)9/h1H2/i1+1,2+1,3+1 |
InChI-Schlüssel |
BBEAZDGZMVABIC-VMIGTVKRSA-N |
Isomerische SMILES |
[13CH2]([13C](Cl)(Cl)Cl)[13C](Cl)(Cl)Cl |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)



